molecular formula C16H28O4 B15163946 Ethyl 9-[(oxan-2-yl)oxy]non-2-enoate CAS No. 150015-67-1

Ethyl 9-[(oxan-2-yl)oxy]non-2-enoate

Cat. No.: B15163946
CAS No.: 150015-67-1
M. Wt: 284.39 g/mol
InChI Key: AXXTXZDFSADIJE-UHFFFAOYSA-N
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Description

Ethyl 9-[(oxan-2-yl)oxy]non-2-enoate is an organic compound with the molecular formula C13H22O3 It is a derivative of non-2-enoic acid, featuring an ethyl ester group and an oxan-2-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 9-[(oxan-2-yl)oxy]non-2-enoate typically involves the esterification of non-2-enoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The oxan-2-yloxy group can be introduced through a nucleophilic substitution reaction, where an appropriate oxirane derivative reacts with the esterified non-2-enoic acid under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used in the esterification step, while bases like sodium hydroxide or potassium carbonate facilitate the nucleophilic substitution reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-[(oxan-2-yl)oxy]non-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the oxan-2-yloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are employed in nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 9-[(oxan-2-yl)oxy]non-2-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 9-[(oxan-2-yl)oxy]non-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 9-[(oxan-2-yl)oxy]nonanoate: Similar structure but lacks the double bond in the non-2-enoate moiety.

    Ethyl 9-[(oxan-2-yl)oxy]dec-2-enoate: Similar structure with an additional carbon in the chain.

    Ethyl 9-[(oxan-2-yl)oxy]oct-2-enoate: Similar structure with one less carbon in the chain.

Uniqueness

Ethyl 9-[(oxan-2-yl)oxy]non-2-enoate is unique due to its specific combination of an ethyl ester group, an oxan-2-yloxy substituent, and a non-2-enoate backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

150015-67-1

Molecular Formula

C16H28O4

Molecular Weight

284.39 g/mol

IUPAC Name

ethyl 9-(oxan-2-yloxy)non-2-enoate

InChI

InChI=1S/C16H28O4/c1-2-18-15(17)11-7-5-3-4-6-9-13-19-16-12-8-10-14-20-16/h7,11,16H,2-6,8-10,12-14H2,1H3

InChI Key

AXXTXZDFSADIJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCCCCCCOC1CCCCO1

Origin of Product

United States

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